molecular formula C21H19ClN2O2 B14993449 1-[4-(4-chlorophenoxy)butyl]-2-(furan-2-yl)-1H-benzimidazole

1-[4-(4-chlorophenoxy)butyl]-2-(furan-2-yl)-1H-benzimidazole

Cat. No.: B14993449
M. Wt: 366.8 g/mol
InChI Key: RUSBKMOSOFFZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE is an organic compound that features a benzodiazole core substituted with a furan ring and a chlorophenoxybutyl group

Preparation Methods

The synthesis of 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable techniques such as continuous flow chemistry.

Chemical Reactions Analysis

1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium.

Scientific Research Applications

1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE include:

The uniqueness of 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE lies in its combination of a benzodiazole core with a furan ring and a chlorophenoxybutyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]-2-(furan-2-yl)benzimidazole

InChI

InChI=1S/C21H19ClN2O2/c22-16-9-11-17(12-10-16)25-14-4-3-13-24-19-7-2-1-6-18(19)23-21(24)20-8-5-15-26-20/h1-2,5-12,15H,3-4,13-14H2

InChI Key

RUSBKMOSOFFZGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

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